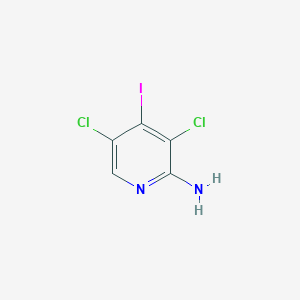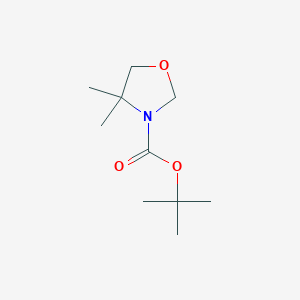![molecular formula C13H10ClN3O2S B13897523 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is an organic compound with the molecular formula C13H10ClN3O2S. It is a white to light yellow crystalline powder that is stable at room temperature. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents such as kinase inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-D]pyrimidine precursor using phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The final product is typically purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMSO.
Electrophilic Substitution: Reagents like bromine or nitric acid.
Coupling Reactions: Catalysts like palladium(II) acetate and bases like potassium carbonate in solvents like toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-D]pyrimidines.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Research: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Chemical Biology: Utilized in the development of molecular probes for studying biological pathways.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound also affects signaling pathways involved in inflammation by inhibiting the production of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
4-Chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine: Used as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine: Known for its use in the synthesis of kinase inhibitors with different selectivity profiles.
7H-Pyrrolo[2,3-D]pyrimidine derivatives: These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.
Eigenschaften
Molekularformel |
C13H10ClN3O2S |
|---|---|
Molekulargewicht |
307.76 g/mol |
IUPAC-Name |
2-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-11(5-3-9)20(18,19)17-7-6-10-8-15-13(14)16-12(10)17/h2-8H,1H3 |
InChI-Schlüssel |
MICPVGATHNRMKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
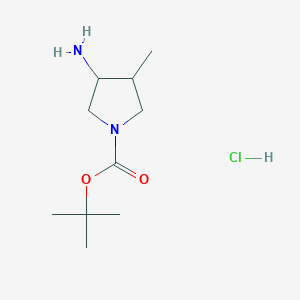
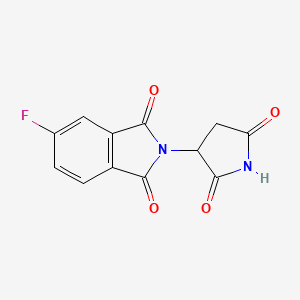
![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
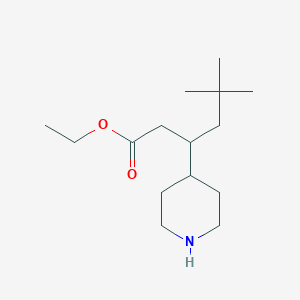
![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
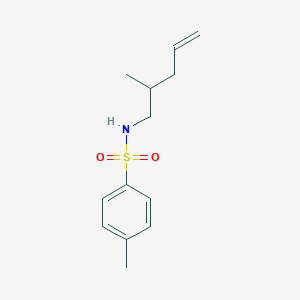
![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)

![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)
